molecular formula C23H26N4O4S2 B12149205 ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate

Cat. No.: B12149205
M. Wt: 486.6 g/mol
InChI Key: AHNYMPCWSACTTR-LGMDPLHJSA-N
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Description

Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with a unique structure that combines several heterocyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate involves multiple steps, each requiring specific reagents and conditions. The key steps typically include the formation of the thiazolidinone ring, the pyrido[1,2-a]pyrimidine core, and the final coupling with the piperidine carboxylate moiety. Common reagents used in these steps include ethyl acetoacetate, thiourea, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound could be used to study the interactions between different heterocyclic systems and biological targets. Its potential as a pharmacophore makes it a candidate for drug development .

Medicine

In medicine, ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate could be investigated for its potential therapeutic effects. Its structure suggests it might interact with various biological pathways, making it a candidate for the treatment of certain diseases .

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of heterocyclic systems might impart desirable characteristics to polymers or other materials .

Mechanism of Action

The mechanism of action of ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate likely involves interactions with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function . The exact pathways involved would depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic systems with thiazolidinone, pyrido[1,2-a]pyrimidine, and piperidine moieties. Examples include:

Uniqueness

What sets ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate apart is its unique combination of these heterocyclic systems in a single molecule. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Ethyl 1-{3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C26H30N4O4S2
Molecular Weight : 526.7 g/mol
IUPAC Name : ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate
InChI Key : OITJCTUFFUSGHR-HKWRFOASSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes and receptors that play critical roles in cellular processes. The compound's thiazolidinone and pyrido[1,2-a]pyrimidine moieties may facilitate binding to these targets, modulating their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Research indicates that derivatives related to thiazolidinones exhibit notable antimicrobial properties. For instance, compounds similar to the title compound have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .

Anticancer Potential

The anticancer activity of thiazolidinone derivatives has been extensively studied. A study highlighted the cytotoxic effects of 3-(4-oxo-thiazolidin) derivatives against various cancer cell lines, indicating potential for the title compound in cancer therapeutics . In particular, compounds derived from thiazolidinones have been noted for their ability to induce apoptosis in tumor cells.

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. For example, research has demonstrated that related compounds can inhibit serine proteases involved in viral replication and bacterial resistance mechanisms. This positions the title compound as a candidate for further investigation in antiviral and antibacterial drug development .

Case Studies

StudyFindingsImplications
Zvarec et al. (2023)Identified antibacterial activity against Staphylococcus speciesSuggests potential for treating bacterial infections
Mendgen et al. (2016)Inhibitory activity against NS2B–NS3 protease of Dengue virusPotential use in antiviral therapies
Liang et al. (2020)Evaluated against Pseudomonas aeruginosa heme oxygenaseHighlights role in combating antibiotic resistance

Properties

Molecular Formula

C23H26N4O4S2

Molecular Weight

486.6 g/mol

IUPAC Name

ethyl 1-[3-[(Z)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate

InChI

InChI=1S/C23H26N4O4S2/c1-4-26-21(29)17(33-23(26)32)13-16-19(24-18-14(3)7-6-10-27(18)20(16)28)25-11-8-15(9-12-25)22(30)31-5-2/h6-7,10,13,15H,4-5,8-9,11-12H2,1-3H3/b17-13-

InChI Key

AHNYMPCWSACTTR-LGMDPLHJSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)N4CCC(CC4)C(=O)OCC)SC1=S

Origin of Product

United States

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